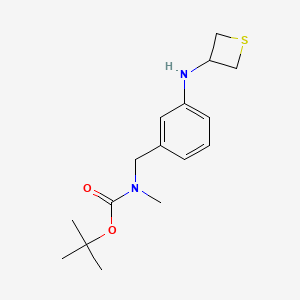
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a methyl group, and a thietan-3-ylamino group attached to a benzyl carbamate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: tert-Butyl chloroformate, 3-(thietan-3-ylamino)benzylamine, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-(thietan-3-ylamino)benzylamine and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems allow for precise control of reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thietan-3-ylamino group.
Reduction: Reduced derivatives of the benzyl carbamate structure.
Substitution: Substituted carbamate derivatives with different nucleophiles.
Scientific Research Applications
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The carbamate group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate: Similar structure but with dibenzylamino group instead of thietan-3-ylamino group.
tert-Butyl (3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate: Similar structure with a pentan-3-yl group instead of benzyl group.
Uniqueness
tert-Butyl methyl(3-(thietan-3-ylamino)benzyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the thietan-3-ylamino group offers unique steric and electronic properties that can influence its behavior in chemical reactions and biological interactions .
Properties
Molecular Formula |
C16H24N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[[3-(thietan-3-ylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18(4)9-12-6-5-7-13(8-12)17-14-10-21-11-14/h5-8,14,17H,9-11H2,1-4H3 |
InChI Key |
CJDAYGJQLCUPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


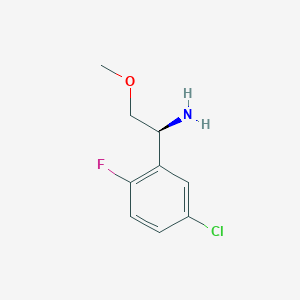
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
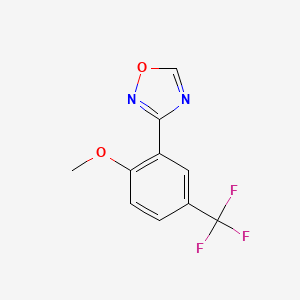
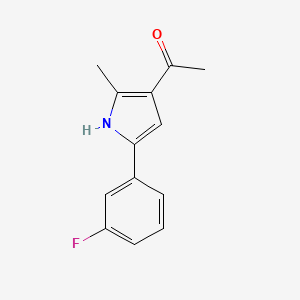
![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
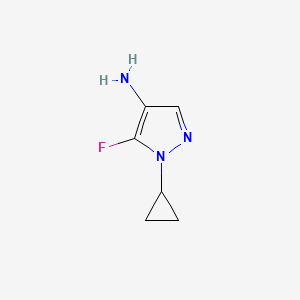
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
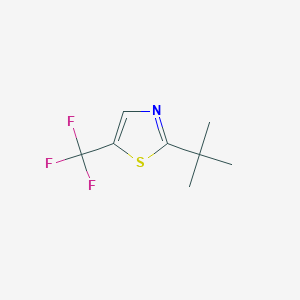
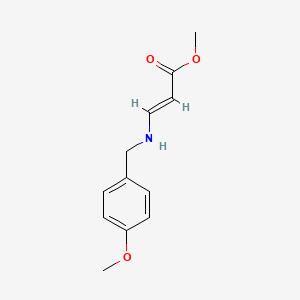

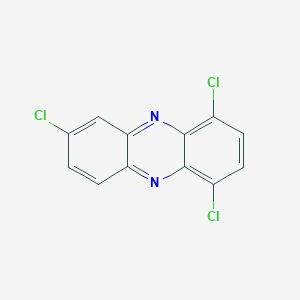

![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
